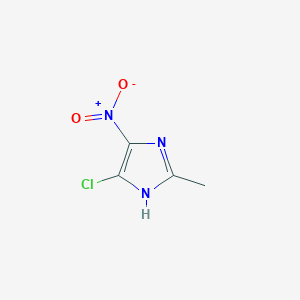
5-(methylaminomethyl)-1,2-dihydro-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Methylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, also known as 5-(methylaminomethyl)-1,2-dihydro-1,2,4-triazol-3-one, is a chemical compound with the molecular formula C4H8N4O and a molecular weight of 128.13 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics.
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard practices in the chemical industry, such as batch processing and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions: 5-[(Methylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolone derivatives, while reduction could produce reduced triazolone compounds.
Scientific Research Applications
5-[(Methylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various derivatives.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
1,2,4-Triazol-3-one: A structurally related compound with similar chemical properties.
5-Aminomethyl-1,2,4-triazol-3-one: Another derivative with comparable reactivity.
Uniqueness: 5-[(Methylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties compared to other triazolone derivatives.
Properties
IUPAC Name |
5-(methylaminomethyl)-1,2-dihydro-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-5-2-3-6-4(9)8-7-3/h5H,2H2,1H3,(H2,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGFZXBCOXWUMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 7-amino-4-chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine-8-carboxylate](/img/structure/B7784949.png)
![6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate](/img/structure/B7784956.png)

![3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE](/img/structure/B7784983.png)


![1-[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B7785001.png)
![1-[3-Methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethanone](/img/structure/B7785007.png)
![2-hydroxy-9-methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinoline-3-carbonitrile](/img/structure/B7785012.png)
![2-(pyridin-3-yl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B7785013.png)


![3-(Chloromethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7785025.png)

